molecular formula C21H20O10 B13761594 3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone CAS No. 5041-73-6

3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone

Cat. No.: B13761594
CAS No.: 5041-73-6
M. Wt: 432.4 g/mol
InChI Key: FFFIPDPCGREKEW-JMBFVMJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-alpha-L-rhamnopranoside can be isolated from plant sources through extraction and purification processes. The leaves of Pithecellobium dulce, for example, are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .

Industrial Production Methods

Industrial production of kaempferol-3-O-alpha-L-rhamnopranoside typically involves large-scale extraction from plant materials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-3-O-alpha-L-rhamnopranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of kaempferol-3-O-alpha-L-rhamnopranoside, each with unique pharmacological properties.

Scientific Research Applications

Kaempferol-3-O-alpha-L-rhamnopranoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Kaempferol-3-O-alpha-L-rhamnopranoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol-3-O-alpha-L-rhamnopranoside stands out due to its unique combination of glycosylation and pharmacological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5041-73-6

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1

InChI Key

FFFIPDPCGREKEW-JMBFVMJTSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

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